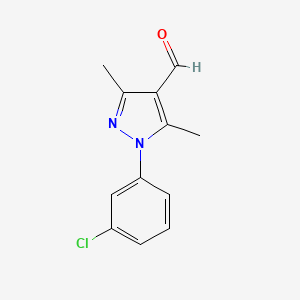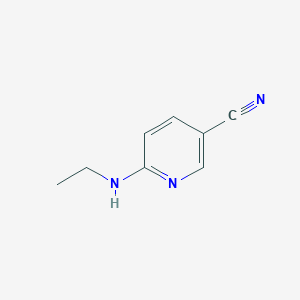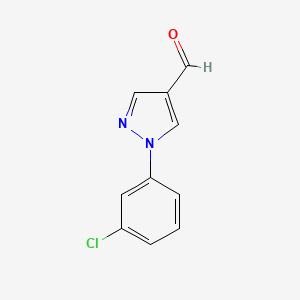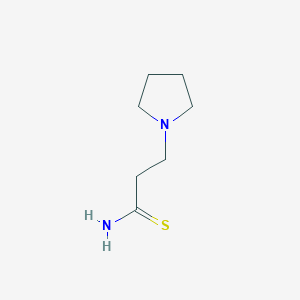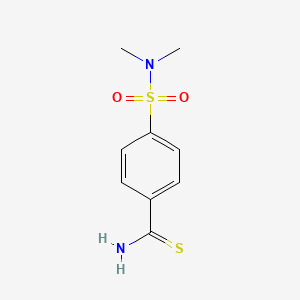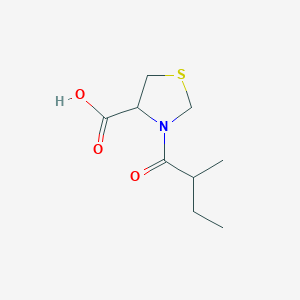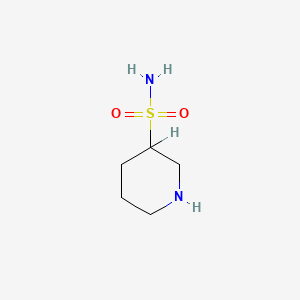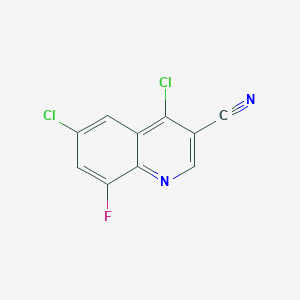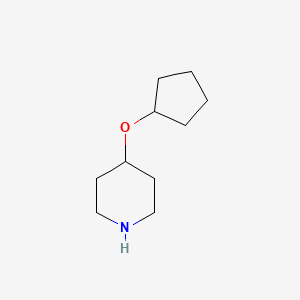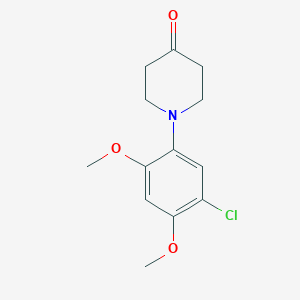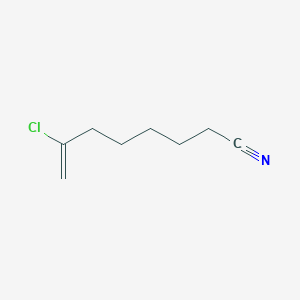
7-Chloro-7-octenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-7-octenenitrile is a chemical compound with the molecular formula C8H12ClN . It has a molecular weight of 157.64 g/mol .
Molecular Structure Analysis
The molecular structure of 7-Chloro-7-octenenitrile consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-7-octenenitrile include a molecular weight of 157.64 g/mol and a molecular formula of C8H12ClN .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- 7-Chloro-7-octenenitrile has applications in the synthesis of other complex chemical compounds. For example, its derivatives are used in the synthesis of 4-isopropyl-7-keto-5-octenenitrile, a process that involves condensation and dehydration reactions (J. Chun, 2000).
Catalysis in Polymerization
- This compound plays a role in catalytic processes. For instance, the self-metathesis of 1-octene to form 7-tetradecene, which involves the use of ruthenium carbene complexes, can be facilitated in ionic liquids. This process achieves high conversion and selectivity rates, demonstrating the compound's effectiveness in polymerization catalysts (D. Williams, M. Ajam, A. Ranwell, 2006).
Photophysical and Photochemical Properties
- 7-Chloro-7-octenenitrile derivatives are investigated for their photophysical and photochemical properties. For example, novel phthalocyanines synthesized from its derivatives exhibit potential for use in photodynamic therapy (PDT), showing high singlet oxygen production and suitable photodegradation properties (Mücahit Özdemir, Begümhan Karapınar, et al., 2019).
Application in Energy Storage
- Derivatives of 7-Chloro-7-octenenitrile are used in the synthesis of materials like MXenes, which have applications in energy storage. MXenes, being 2D transition metal carbides, nitrides, or carbonitrides, show promise in various applications including energy storage due to their electrical conductivity and versatile chemistry (B. Anasori, M. Lukatskaya, Y. Gogotsi, 2017).
Chemical Synthesis and Characterization
- The compound is also involved in the synthesis of other novel chemical entities. For instance, its derivatives are used in the creation of novel titanium(IV) complexes, which have been shown to be effective in producing ultrahigh molecular weight polyethylene, a material with potential for high-strength and high-modulus applications (V. Tuskaev, S. Gagieva, et al., 2017).
Eigenschaften
IUPAC Name |
7-chlorooct-7-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN/c1-8(9)6-4-2-3-5-7-10/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJHREHFIMNOTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641088 |
Source


|
| Record name | 7-Chlorooct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-7-octenenitrile | |
CAS RN |
485320-18-1 |
Source


|
| Record name | 7-Chloro-7-octenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorooct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)


